molecular formula C12H11N3O4S B14213926 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid CAS No. 779325-84-7

6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid

Cat. No.: B14213926
CAS No.: 779325-84-7
M. Wt: 293.30 g/mol
InChI Key: CZMQRPQVEMHURR-UHFFFAOYSA-N
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Description

6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with an amino group, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The amino and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Similar structure but lacks the pyridine ring and carboxylic acid group.

    Pyridine-3-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the amino and sulfonyl groups.

Uniqueness

6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups (amino, sulfonyl, and carboxylic acid) on a single molecule

Properties

CAS No.

779325-84-7

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

6-[(4-aminophenyl)sulfonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H11N3O4S/c13-9-2-4-10(5-3-9)20(18,19)15-11-6-1-8(7-14-11)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17)

InChI Key

CZMQRPQVEMHURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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